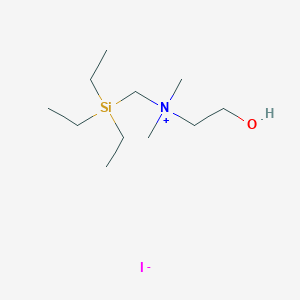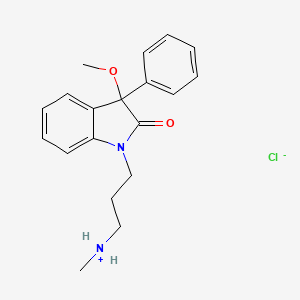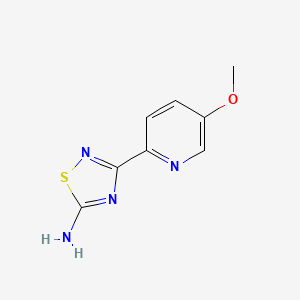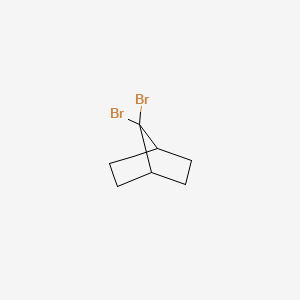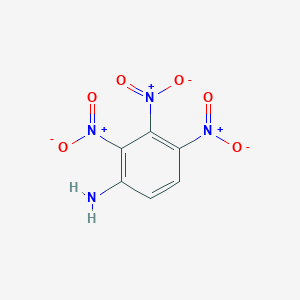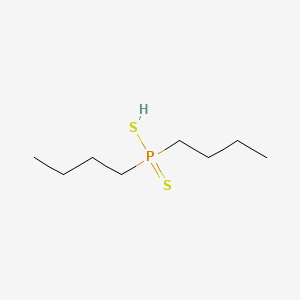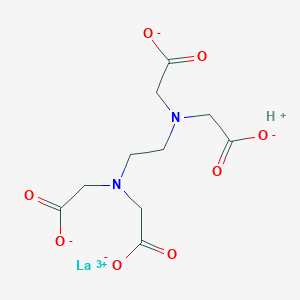
Lanthanum edetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum edetate is a coordination compound formed by the chelation of lanthanum ions with ethylenediaminetetraacetic acid (EDTA). Lanthanum is a rare earth element, known for its high electropositivity and reactivity. EDTA is a widely used chelating agent that can form stable complexes with various metal ions. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Lanthanum edetate can be synthesized by reacting lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with EDTA in an aqueous solution. The reaction typically involves dissolving the lanthanum salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the lanthanum-EDTA complex. The reaction can be represented as follows: [ \text{La}^{3+} + \text{EDTA}^{4-} \rightarrow \text{La(EDTA)}^{-} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled pH conditions, temperature regulation, and purification steps such as crystallization or filtration to isolate the desired complex.
化学反応の分析
Types of Reactions: Lanthanum edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Lanthanum in the +3 oxidation state is relatively stable, and the complex does not readily undergo redox reactions under normal conditions.
Substitution Reactions: The EDTA ligand can be replaced by other chelating agents or ligands in the presence of competing ions or under specific conditions.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze, leading to the release of lanthanum ions and EDTA.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can potentially oxidize lanthanum, but this is uncommon for the +3 state.
Substitution: Competing chelating agents like citrate or oxalate can induce substitution reactions.
Hydrolysis: Acidic or basic solutions can promote hydrolysis.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) if oxidation occurs.
Substitution: New lanthanum complexes with different ligands.
Hydrolysis: Free lanthanum ions and EDTA.
科学的研究の応用
Lanthanum edetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a contrast agent in medical imaging.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of high-purity lanthanum compounds.
作用機序
The mechanism of action of lanthanum edetate involves the chelation of lanthanum ions by EDTA, forming a stable complex. This chelation process can sequester lanthanum ions, preventing them from participating in unwanted reactions. In biological systems, this compound can bind to metal ions, reducing their availability and potentially altering biological pathways.
類似化合物との比較
Lanthanum carbonate: Used as a phosphate binder in medical applications.
Lanthanum oxide: Utilized in catalysts and optical materials.
Lanthanum chloride: Employed in various chemical syntheses and as a precursor for other lanthanum compounds.
Comparison:
Uniqueness: Lanthanum edetate’s unique property lies in its ability to form stable chelates with lanthanum ions, making it particularly useful in applications requiring precise control of metal ion concentrations.
Advantages: Compared to other lanthanum compounds, this compound offers enhanced stability and solubility, making it suitable for a broader range of applications.
This compound’s versatility and unique chemical properties make it a valuable compound in various scientific and industrial fields. Its ability to form stable complexes with lanthanum ions opens up numerous possibilities for research and practical applications.
特性
CAS番号 |
11138-87-7 |
|---|---|
分子式 |
C10H13LaN2O8 |
分子量 |
428.12 g/mol |
IUPAC名 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lanthanum(3+) |
InChI |
InChI=1S/C10H16N2O8.La/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChIキー |
JEGBXAYWCDVHPN-UHFFFAOYSA-K |
正規SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[La+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
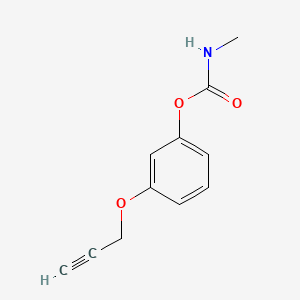
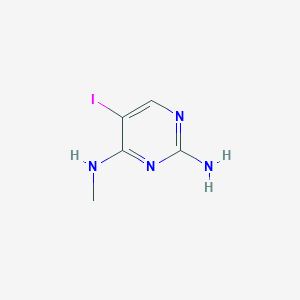
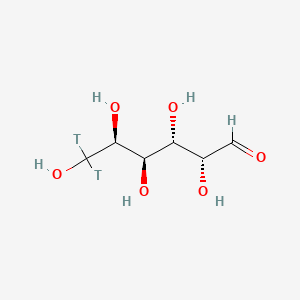
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
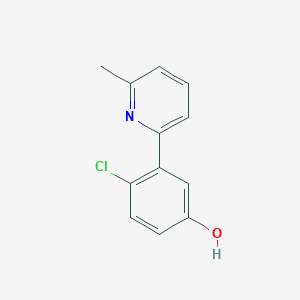

![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
